Propyl docetrizoate

Description

Contextualization within Halogenated Organic Compounds

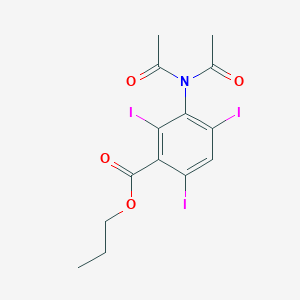

Propyl docetrizoate (B12730225) is a member of the broad class of chemical compounds known as halogenated organic compounds, or organohalogens. wcotradetools.orggoogle.com These are characterized by the presence of at least one covalent bond between a carbon atom and a halogen atom—fluorine, chlorine, bromine, or iodine. google.com Propyl docetrizoate is specifically an organoiodine compound, containing three iodine atoms bonded to a central aromatic ring. wikipedia.orgnih.gov

The properties of halogenated compounds are significantly influenced by the nature of the halogen. wikipedia.org The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, a factor that can be relevant in certain chemical reactions. google.com The inclusion of halogens in a molecule alters its physicochemical properties, such as polarity, lipophilicity, and electron density. wikipedia.org In medicinal chemistry, the strategic placement of halogens is a common method to modulate the biological and physical characteristics of a molecule. oup.com

Table 2: Classification of Halogenated Organic Compounds

| Family | Description | Example |

|---|---|---|

| Haloalkanes | Compounds with carbon atoms linked by single bonds. | Chloroform (CHCl₃) |

| Haloalkenes | Compounds with one or more double bonds between carbon atoms. | Trichloroethylene (C₂HCl₃) |

| Haloaromatics | Compounds with carbons linked in one or more aromatic rings. | Chlorobenzene (C₆H₅Cl) |

Source: google.com

Historical Trajectory of this compound Chemical Synthesis and Discovery

The specific history of this compound is linked to the ongoing search for novel pharmaceutical compounds in the 20th century. Its development appears to have been centered in the United Kingdom. A key publication from 1998, authored by researchers from May & Baker Ltd. and the Institute of Diseases of the Chest in London, described this compound as a "new contrast medium". oup.comdeepdyve.com This indicates that its synthesis and initial investigation as a substance with potential utility occurred around this period.

The compound was given the International Non-proprietary Name (INN) "this compound" by the World Health Organization, a formal step in the classification of a new pharmaceutical substance. who.intwho.int Its chemical name under this system is propyl 3-diacetylamino-2,4,6-triiodobenzoate, which precisely describes its molecular structure. who.int

Evolution of Synthetic Strategies for Related Iodinated Structures

The synthesis of this compound is best understood in the context of the broader evolution of iodinated aromatic compounds used in science and medicine. The development of these structures has a rich history, beginning in the early 1920s. wikipedia.orgnih.govajronline.org

Initially, simple inorganic iodides were tested, but their utility was limited. A major advancement came with the creation of organic iodinated molecules. The first generation included iodized oils like Lipiodol, discovered in 1901. mpijournal.org This was followed by the development of water-soluble agents for various imaging purposes, starting with mono- and di-iodinated compounds. ajronline.orggoogleapis.com

A pivotal moment in the 1950s was the synthesis of tri-iodinated benzoic acid derivatives, such as diatrizoic acid (3,5-diacetylamino-2,4,6-triiodobenzoic acid). ajronline.orgchemicalbook.com These compounds became a foundational platform for subsequent developments. The general synthetic strategy involves the iodination of a benzene (B151609) ring, typically a benzoic acid derivative, through electrophilic substitution.

The synthesis of this compound logically follows from these established methods. A plausible synthetic route would involve:

Synthesis of Diatrizoic Acid : Starting with 3,5-diamino-2,4,6-triiodobenzoic acid, an acylation reaction is performed, typically using acetic anhydride (B1165640) or a related reagent, to introduce the two acetyl groups onto the amino functions, yielding diatrizoic acid. patsnap.com

Esterification : The carboxylic acid group of diatrizoic acid is then esterified with propanol (B110389). This reaction, a Fischer esterification, would likely be catalyzed by a strong acid to produce the final propyl ester, this compound. The synthesis of other esters, such as propyl gallate from gallic acid and propanol, follows a similar and well-established chemical process. wikipedia.org

Table 3: Timeline of Key Developments in Iodinated Contrast Agent Chemistry

| Period | Development | Key Compound Example(s) |

|---|---|---|

| 1920s | Introduction of iodized oils and early water-soluble agents. | Lipiodol, Sodium Iodide ajronline.orgmpijournal.org |

| 1930s-1940s | Development of di-iodinated pyridone derivatives. | Diodrast googleapis.com |

| 1950s | Synthesis of ionic, tri-iodinated benzoic acid monomers (High Osmolar Contrast Media - HOCM). | Diatrizoate, Iothalamate ajronline.orgchemicalbook.com |

| 1970s | Introduction of low osmolar agents, including ionic dimers and the first non-ionic monomers. | Ioxaglate (dimer), Metrizamide (non-ionic) mpijournal.orgchemicalbook.com |

| 1980s-Present | Refinement of non-ionic monomers and development of iso-osmolar non-ionic dimers (Low Osmolar Contrast Media - LOCM). | Iohexol, Iodixanol radiopaedia.org |

Fundamental Chemical Significance within Contrast Agent Chemistry (Non-Application Specific)

From a purely chemical standpoint, the structure of this compound is a deliberate assembly of functional groups designed to achieve specific physicochemical properties. The significance of its structure lies in the principles of Structure-Activity Relationships (SAR), where each component of the molecule serves a defined chemical purpose.

Tri-iodinated Benzene Ring : The core of the molecule is the 2,4,6-triiodinated benzene ring. Iodine has a high atomic number (Z=53), which gives it a large X-ray absorption coefficient. The presence of three iodine atoms per molecule creates a compound with very high electron density, which is the fundamental chemical basis for its ability to strongly attenuate X-rays.

3-Diacetylamino Group : The group at the 3-position is a diacetylated amine (-N(COCH₃)₂). In the evolution of related compounds, it was found that converting the amino groups on the benzene ring to non-ionizing amide groups, such as the acetylamino group (-NHCOCH₃), significantly reduced the molecule's chemical toxicity. chemicalbook.com The diacetylamino group in this compound is a further modification of this principle.

Propyl Ester Group : The carboxylic acid of the parent molecule, diatrizoic acid, is converted to a propyl ester (-COOCH₂CH₂CH₃). This functional group has a profound effect on the molecule's solubility and lipophilicity. Esterification of a carboxylic acid generally increases its lipophilicity (fat-solubility) and decreases its water solubility. The length of the alkyl chain of the ester (in this case, a three-carbon propyl chain) is a key determinant of these properties. This chemical modification makes this compound significantly less water-soluble than the salt forms of its parent acid, leading to its formulation in an oily suspension for certain applications. oup.com

In essence, the chemical significance of this compound is that it exemplifies the targeted modification of a foundational chemical scaffold (tri-iodinated benzoic acid) to fine-tune its physicochemical properties for a specific chemical environment, primarily by altering its lipophilicity through esterification.

Structure

3D Structure

Properties

CAS No. |

5579-08-8 |

|---|---|

Molecular Formula |

C14H14I3NO4 |

Molecular Weight |

640.98 g/mol |

IUPAC Name |

propyl 3-(diacetylamino)-2,4,6-triiodobenzoate |

InChI |

InChI=1S/C14H14I3NO4/c1-4-5-22-14(21)11-9(15)6-10(16)13(12(11)17)18(7(2)19)8(3)20/h6H,4-5H2,1-3H3 |

InChI Key |

DEVLRUOLAOLLCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=C(C(=C(C=C1I)I)N(C(=O)C)C(=O)C)I |

Origin of Product |

United States |

Synthetic Methodologies for Propyl Docetrizoate

Retrosynthetic Analysis of Propyl Docetrizoate (B12730225)

A retrosynthetic analysis of propyl docetrizoate identifies the primary chemical bonds that can be disconnected to reveal simpler, more readily available starting materials. The core structure of this compound is a 3,5-diacetamido-2,4,6-triiodobenzoyl group attached to a propyl ester.

The most logical disconnection points are the ester and amide linkages. Disconnecting the propyl ester linkage through a process known as ester disconnection reveals docetrizoic acid (also known as 3,5-diacetamido-2,4,6-triiodobenzoic acid) and propanol (B110389). This is a standard disconnection for esters, which in the forward direction corresponds to an esterification reaction. chemistrysteps.comlibretexts.org

Further disconnection of the two acetamido groups on the docetrizoic acid backbone via an amide disconnection strategy leads to 3,5-diamino-2,4,6-triiodobenzoic acid and an acetyl source, such as acetic anhydride (B1165640) or acetyl chloride. This step is based on the common synthesis of amides from amines and acylating agents. solubilityofthings.com

Finally, the three iodine atoms on the aromatic ring can be disconnected. This C-I bond disconnection points back to 3,5-diaminobenzoic acid as a key precursor. The forward reaction for this transformation is an electrophilic aromatic iodination. solubilityofthings.compatsnap.com This complete retrosynthetic pathway simplifies the complex target molecule into commercially available or easily synthesized precursors.

Precursor Chemistry and Synthesis Pathways

The forward synthesis of this compound relies on the sequential construction of the molecule as suggested by the retrosynthetic analysis. This involves the synthesis of the iodinated benzoic acid core, followed by esterification and amidation reactions.

Synthesis of Iodinated Benzoic Acid Core Intermediates

The subsequent step is the exhaustive iodination of 3,5-diaminobenzoic acid to yield 3,5-diamino-2,4,6-triiodobenzoic acid. patsnap.comquickcompany.in This electrophilic substitution reaction is typically carried out using an iodine source in the presence of an acid. One documented method involves the use of potassium iodide and hydrogen peroxide in a sulfuric acid environment. patsnap.com

Following iodination, the two amino groups are acetylated to form the diacetamido functionalities. This is generally accomplished by treating the 3,5-diamino-2,4,6-triiodobenzoic acid with an acetylating agent. quickcompany.in Reagents such as acetic anhydride, acetyl chloride, or a mixture of acetic acid and trifluoroacetic acid can be used for this purpose. quickcompany.in The reaction is typically conducted at elevated temperatures, for instance, between 60-90°C. quickcompany.in The resulting product, 3,5-diacetamido-2,4,6-triiodobenzoic acid, is the immediate precursor for the final esterification step. solubilityofthings.com

Alkylation Reactions for Propyl Ester Formation

The formation of the propyl ester from the carboxylic acid group of docetrizoic acid is a key transformation. The most common method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol (in this case, n-propanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemistrysteps.comlibretexts.orgcerritos.edu The reaction is typically heated to drive the equilibrium towards the ester product. libretexts.org

An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl chloride. chemistrysteps.com This can be achieved by treating docetrizoic acid with a chlorinating agent like thionyl chloride (SOCl₂). patsnap.com The resulting 3,5-diacetamido-2,4,6-triiodobenzoyl chloride is then reacted with n-propanol to form the propyl ester. patsnap.com This method often proceeds under milder conditions than the direct Fischer esterification. chemistrysteps.com

| Esterification Method | Reagents | Conditions |

| Fischer-Speier Esterification | Docetrizoic acid, n-propanol, H₂SO₄ (catalyst) | Heating under reflux |

| Acyl Chloride Route | 1. Docetrizoic acid, SOCl₂ 2. Acyl chloride, n-propanol | 1. Varies 2. Often at room temperature or with mild heating |

Amidation Reactions in this compound Construction

As detailed in the synthesis of the core intermediate (Section 2.2.1), amidation is a crucial step. The acetylation of the 3,5-diamino-2,4,6-triiodobenzoic acid intermediate is a standard N-acylation reaction. quickcompany.in The choice of acetylating agent can influence the reaction conditions. For example, using acetic anhydride may require heating, while the use of more reactive acyl chlorides might proceed at lower temperatures. quickcompany.in The reaction is typically carried out in a suitable solvent, and the progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). patsnap.com

Key Reaction Steps and Mechanistic Investigations in this compound Synthesis

The synthesis of this compound involves several fundamental organic reactions. The mechanisms of these reactions, particularly the iodination of the aromatic ring, are of significant chemical interest.

Mechanistic Studies of Iodination Reactions

The iodination of the activated aromatic ring of 3,5-diaminobenzoic acid is an example of electrophilic aromatic substitution. The amino groups are strong activating groups, directing the incoming electrophiles to the ortho and para positions. In this case, all three available positions (2, 4, and 6) are activated and are subsequently iodinated.

The electrophilic iodine species (I⁺) is generated in situ. For instance, when using iodine monochloride (ICl), the more electronegative chlorine atom polarizes the I-Cl bond, making the iodine atom electrophilic. In other systems, an oxidizing agent is used to oxidize I₂ to a more potent electrophilic species.

Recent research has also explored catalyzed C-H iodination reactions on benzoic acid derivatives, which could offer milder and more selective routes. For example, iridium-catalyzed ortho-iodination of benzoic acids has been reported, proceeding via an Ir(III)/Ir(V) catalytic cycle. acs.org Similarly, palladium-catalyzed ortho-iodination has been achieved using potassium iodide as the iodine source in aqueous media. researchgate.net While these specific methods may not be the primary industrial route for this compound synthesis, they represent the ongoing development in the field of aromatic halogenation. These catalytic methods often involve the coordination of the carboxylate group to the metal center, which then directs the C-H activation and subsequent iodination at the ortho position. acs.orgresearchgate.net

Esterification and Amide Bond Formation Mechanisms

The synthesis of this compound from its precursor, docetrizoic acid, involves the conversion of a carboxylic acid group into a propyl ester and the formation of two amide linkages.

Esterification: The formation of the propyl ester from the carboxylic acid functionality of docetrizoic acid is typically achieved through Fischer-Speier esterification. masterorganicchemistry.comathabascau.ca This acid-catalyzed reaction involves the treatment of the carboxylic acid with propanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk

Nucleophilic Attack: The alcohol (propanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by water or the conjugate base of the catalyst, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

This reaction is reversible, and the equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Amide Bond Formation: The formation of the two amide bonds in this compound involves the reaction of the amine groups with an activated carboxylic acid derivative. A common method for amide bond formation is the reaction of an amine with an acyl chloride. chemistrysteps.com

The mechanism for this reaction is a nucleophilic acyl substitution:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

Elimination of Chloride: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is eliminated.

Deprotonation: A base, which can be another molecule of the amine, removes a proton from the nitrogen atom to give the final amide product.

Alternatively, coupling reagents can be used to facilitate the direct reaction between a carboxylic acid and an amine, avoiding the need to first form an acyl chloride. ucl.ac.uk These reagents activate the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Optimization of this compound Synthetic Routes

The efficiency of this compound synthesis is critical for its industrial production. Optimization strategies focus on maximizing the yield of the desired product while minimizing the formation of impurities.

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of this compound during its synthesis.

For the esterification step, which is an equilibrium-controlled process, Le Chatelier's principle is applied to drive the reaction towards the formation of the ester. athabascau.ca This can be achieved by:

Using an Excess of Reactant: Employing a large excess of propanol can shift the equilibrium to favor the product.

Removal of Water: The continuous removal of water as it is formed is a highly effective method. This can be accomplished using techniques such as azeotropic distillation with a Dean-Stark apparatus. masterorganicchemistry.com

For the amide bond formation , yield enhancement focuses on ensuring the complete reaction of the starting materials. This includes:

Use of Highly Reactive Acylating Agents: Acyl chlorides are very reactive and can drive the amidation reaction to completion.

Efficient Coupling Reagents: When using direct amidation, the choice of an appropriate coupling reagent is crucial for achieving high yields.

Control of Reaction Conditions: Optimizing parameters such as temperature, solvent, and reaction time can significantly impact the yield.

Below is an illustrative table summarizing potential yield enhancement strategies and their impact.

| Strategy | Target Reaction | Principle | Potential Yield Improvement (%) |

| Excess Propanol (5 equivalents) | Esterification | Le Chatelier's Principle | 10-15 |

| Azeotropic Water Removal | Esterification | Le Chatelier's Principle | 20-30 |

| Use of Acyl Chloride | Amide Formation | Increased Reactivity | >95 (for this step) |

| Optimized Coupling Reagent | Amide Formation | Efficient Activation | 15-25 (compared to uncatalyzed) |

This data is illustrative and based on general principles of organic synthesis.

Minimization of Undesired By-products in this compound Synthesis

In the esterification reaction, potential by-products include:

Ether Formation: At high temperatures and in the presence of a strong acid, propanol can undergo dehydration to form dipropyl ether.

Dehydration of Alcohol: Propanol can also dehydrate to form propene.

To minimize these by-products, the reaction temperature should be carefully controlled.

In the amide bond formation , potential side reactions depend on the method used.

Reaction with Water: If the acyl chloride intermediate is exposed to moisture, it can hydrolyze back to the carboxylic acid.

Over-acylation: If the amine starting material contains other nucleophilic groups, these could also react with the acylating agent.

Racemization: If chiral centers are present near the reacting functional groups, the reaction conditions must be mild enough to prevent their racemization.

The following table illustrates strategies for minimizing common by-products.

| By-product | Originating Reaction | Minimization Strategy | Expected Reduction in By-product (%) |

| Dipropyl ether | Esterification | Lowering reaction temperature | 50-70 |

| Propene | Esterification | Careful temperature control | 40-60 |

| Carboxylic acid (from hydrolysis) | Amide Formation (via acyl chloride) | Anhydrous reaction conditions | >90 |

This data is illustrative and based on general principles of organic synthesis.

Novel and Sustainable Approaches to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and diagnostic agents to reduce the environmental impact of their production. researchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of iodinated contrast agents, a class of compounds to which this compound's precursors belong, is an area where green chemistry principles can have a significant impact. acs.orgmdpi.com Key areas of focus include:

Use of Greener Solvents: Traditional syntheses often rely on polar aprotic solvents like DMF or DMAc, which have associated toxicity. unimib.it Research into replacing these with more benign alternatives, or even conducting reactions in water using techniques like micellar catalysis, is a key goal. unimib.it For the synthesis of related compounds like Iopamidol, greener solvents such as acetonitrile (B52724) and N,N-dimethyloctanamide have been explored. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and stoichiometric reagents.

Energy Efficiency: Employing methods that reduce energy consumption, such as running reactions at ambient temperature or using alternative energy sources like mechanochemistry (ball-milling), can make the process more sustainable. acs.org Mechanochemistry has been investigated for the synthesis of Iopamidol to reduce the use of high-boiling-point solvents. acs.org

Renewable Feedstocks: While likely a long-term goal for complex molecules like this compound, the use of starting materials derived from renewable resources is a key aspect of sustainable chemistry.

Catalytic Methodologies for Efficient Production

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy requirements, and allow for more selective transformations, thereby minimizing waste.

For the synthesis of this compound, catalytic approaches could be applied to both the esterification and amide formation steps.

Catalytic Esterification: While traditionally using strong mineral acids, research into solid acid catalysts could offer advantages in terms of easier separation, reusability, and potentially lower corrosivity.

Catalytic Amide Formation: The development of catalytic direct amidation methods, which avoid the use of stoichiometric activating agents, is an active area of research. ucl.ac.uk These methods often employ metal-based or organocatalysts to facilitate the reaction between a carboxylic acid and an amine. For instance, various metal complexes have been shown to catalyze the direct amidation of esters. mdpi.com

Electrochemical Methods: Electrochemical synthesis is emerging as a green alternative for certain reactions. For the synthesis of iodinated compounds, electrochemical iodination using iodides as the iodine source in water has been reported as a promising green approach. researchgate.netresearchgate.net This avoids the need for harsh oxidizing agents.

The application of these novel and sustainable methodologies holds the potential to make the production of this compound and related compounds more environmentally friendly and economically viable.

Advanced Structural and Electronic Characterization of Propyl Docetrizoate

Spectroscopic Analysis for Conformational and Electronic Structure Elucidation of Propyl Docetrizoate (B12730225)

Spectroscopic methods are indispensable for probing the molecular structure of chemical compounds. Techniques such as vibrational, electronic, and nuclear magnetic resonance spectroscopy provide complementary information on functional groups, electronic transitions, and the precise arrangement of atoms within a molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. ksu.edu.sauni-siegen.de These techniques are based on the principle that molecules vibrate at specific frequencies. uni-siegen.de When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. ksu.edu.saedinst.com Conversely, Raman spectroscopy involves the scattering of light, where the frequency shifts are related to the vibrational modes that alter the molecule's polarizability. ksu.edu.sanih.gov

For propyl docetrizoate, the IR and Raman spectra would reveal characteristic bands corresponding to its various functional groups. The presence of carbonyl groups (C=O) from the ester and diacetylamino moieties would result in strong absorption bands in the IR spectrum. The stretching vibrations of the C-N bond in the diacetylamino group and the C-O bond in the propyl ester group would also be observable. Aromatic C-H and aliphatic C-H stretching and bending vibrations would appear in their respective characteristic regions. The carbon-iodine (C-I) bonds, while weaker in the IR spectrum, may be more prominent in the Raman spectrum.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| C=O (ester) | Stretching | 1730-1715 | IR |

| C=O (amide) | Stretching | 1680-1630 | IR |

| C-N | Stretching | 1350-1250 | IR, Raman |

| C-O (ester) | Stretching | 1300-1000 | IR |

| Aromatic C-H | Stretching | 3100-3000 | IR, Raman |

| Aliphatic C-H | Stretching | 3000-2850 | IR, Raman |

This table is generated based on typical vibrational frequencies for the respective functional groups and is for illustrative purposes. Actual experimental values may vary.

Electronic Spectroscopy (UV-Vis) for Chromophore Behavior

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. elte.huslideshare.net The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk The parts of a molecule that are responsible for light absorption are known as chromophores. elte.hu

In this compound, the primary chromophore is the substituted benzene (B151609) ring. The presence of the tri-iodinated diacetylamino-substituted benzoate (B1203000) system creates a conjugated π-electron system. This extended conjugation is expected to result in absorption bands in the UV region. libretexts.org The electronic transitions likely to be observed are π → π* and n → π* transitions. shu.ac.ukvscht.cz The lone pairs of electrons on the nitrogen and oxygen atoms can also participate in n → π* transitions. The specific wavelengths (λmax) and molar absorptivities (ε) of these transitions are sensitive to the molecular environment and substitution pattern on the aromatic ring. shu.ac.uk

Table 2: Expected UV-Vis Absorption for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | 200 - 400 |

This table is a general prediction based on the structure of this compound. Experimental data would be required for precise values.

Nuclear Magnetic Resonance (NMR) for Detailed Structural Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules in solution. wikipedia.orgrsc.org It is based on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C. wikipedia.org The chemical shift, spin-spin coupling, and integration of signals in an NMR spectrum provide a wealth of information about the chemical environment, connectivity, and number of different types of nuclei. rsc.orglibretexts.org

¹³C NMR spectroscopy would provide complementary information, showing signals for each unique carbon atom in the molecule. This would include the carbons of the propyl group, the acetyl groups, the carbonyl carbons, and the carbons of the tri-iodinated benzene ring. The chemical shifts of the ring carbons would be significantly affected by the iodine and diacetylamino substituents.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Propyl CH₃ | 0.9 - 1.0 | 10 - 15 |

| Propyl CH₂ | 1.6 - 1.8 | 20 - 25 |

| Propyl CH₂O | 4.0 - 4.3 | 65 - 70 |

| Acetyl CH₃ | 2.0 - 2.5 | 20 - 30 |

| Carbonyl (ester) | - | 165 - 175 |

| Carbonyl (amide) | - | 170 - 180 |

| Aromatic C-I | - | 90 - 110 |

| Aromatic C-N | - | 140 - 150 |

These are estimated chemical shift ranges and can vary based on the solvent and other experimental conditions.

X-ray Crystallography and Solid-State Structural Investigations of this compound

While spectroscopic methods provide valuable data on molecular structure, X-ray crystallography offers a definitive three-dimensional picture of the atomic arrangement in the solid state. wikipedia.orglibretexts.org This technique is crucial for understanding polymorphism and the nature of intermolecular interactions.

Polymorphism and Crystal Engineering of this compound

Polymorphism is the ability of a compound to exist in more than one crystal structure. mt.comnih.gov Different polymorphs of the same compound can exhibit distinct physical properties. nih.gov The study of polymorphism is a key aspect of crystal engineering, which aims to design and control the formation of crystalline solids with desired properties. rsc.orgub.edu

Intermolecular Interactions in this compound Solid Forms

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. In the solid state of this compound, several types of non-covalent interactions would be expected to play a role in the crystal packing. These include dipole-dipole interactions arising from the polar carbonyl groups, and van der Waals forces.

A significant interaction in iodine-rich aromatic compounds is halogen bonding. This is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site on an adjacent molecule. In this compound, the iodine atoms could act as halogen bond donors, interacting with the oxygen atoms of the carbonyl groups or the nitrogen atom of the diacetylamino group in neighboring molecules. The precise nature and geometry of these interactions would be revealed by a detailed analysis of the crystal structure obtained from X-ray diffraction. wikipedia.orglibretexts.org

Theoretical and Computational Chemistry Studies on Propyl Docetrizoate

Quantum Mechanical Calculations of Propyl Docetrizoate (B12730225) Molecular Structure and Energetics

Quantum mechanical (QM) methods are fundamental to understanding the intrinsic properties of a molecule, providing insights into its three-dimensional structure, stability, and electronic characteristics. researchgate.netunivie.ac.at These calculations solve the Schrödinger equation for the molecule, offering a detailed picture of its behavior at the atomic level. univie.ac.at

The first step in a computational study is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. nih.gov For a molecule like propyl docetrizoate, which is a derivative of a tri-iodinated benzene (B151609) ring, this process would reveal the precise bond lengths, bond angles, and dihedral angles of its lowest energy state.

Table 1: Illustrative Data from Conformational Analysis of a Hypothetical Iodinated Contrast Agent

| Conformer | Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 178 | 0.00 | 75 |

| 2 | 65 | 1.25 | 15 |

| 3 | -70 | 1.80 | 10 |

Note: This table is illustrative and does not represent actual data for this compound.

Once the geometry is optimized, quantum mechanical calculations can elucidate the electronic structure of this compound. This includes the distribution of electrons within the molecule and the energies of its molecular orbitals. Of particular interest are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. questjournals.org A large HOMO-LUMO gap generally implies high stability. For related compounds like diatrizoate, Density Functional Theory (DFT) calculations have been used to determine these orbital energies. questjournals.orgdergipark.org.tr Such calculations for this compound would map out the regions of high and low electron density, identifying the most probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data for a Hypothetical Iodinated Contrast Agent

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is illustrative and does not represent actual data for this compound.

A significant advantage of quantum mechanical calculations is the ability to predict spectroscopic properties. For example, by calculating the nuclear magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This is invaluable for interpreting experimental NMR spectra and confirming the molecular structure. Similarly, by calculating the second derivative of the energy with respect to atomic displacements, one can predict the vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. nih.gov

For complex molecules like iopamidol, the combination of experimental spectroscopy and quantum chemical computations has been instrumental in assigning specific spectral features to different molecular conformations. nih.gov A similar approach for this compound would aid in the detailed characterization of its structure in various states.

Molecular Dynamics Simulations of this compound Behavior in Diverse Chemical Environments

While quantum mechanics is ideal for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in larger systems, such as in solution or in aggregated states. MD simulations model the movements of atoms and molecules over time based on classical mechanics. researchgate.net

The interaction of this compound with a solvent, typically water for biological applications, is crucial to its function and properties. MD simulations can model a single this compound molecule surrounded by a large number of solvent molecules. These simulations provide detailed information about the formation of hydration shells around the molecule, the strength of solute-solvent interactions, and the dynamics of the solvent molecules in the vicinity of the solute. units.it Studies on other iodinated contrast media have used MD simulations to understand their hydration properties and how these influence their solubility and viscosity. units.it For this compound, MD simulations could reveal how the propyl ester group and the iodinated ring interact with water, providing insights into its solubility and transport properties.

At the high concentrations used in medical imaging, iodinated contrast agents are known to self-assemble into aggregates. units.it This aggregation behavior is a key factor in determining the viscosity and osmolality of their solutions. MD simulations are a powerful tool to study the initial stages of this self-assembly process in a non-biological context.

By simulating a system containing multiple this compound molecules in a solvent, one can observe how they come together, what forces drive their aggregation (e.g., hydrophobic interactions between the benzene rings), and the preferred orientation of the molecules within an aggregate. Such simulations on related non-ionic contrast agents have shed light on the formation of soluble nano-structured aggregates. units.it Understanding these phenomena for this compound would be critical for optimizing its formulation for clinical use.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Iopamidol |

| Iomeprol |

| Diatrizoate |

| Iopromide |

Structure-Reactivity Relationships in this compound from a Theoretical Perspective

Theoretical and computational chemistry provides a powerful lens through which to understand the intricate relationship between the molecular structure of this compound and its chemical reactivity. At its core, this compound is a derivative of a tri-iodinated benzoic acid. radiologykey.com This fundamental scaffold is key to its primary function as a contrast agent, as the high atomic number of iodine provides the necessary X-ray attenuation. radiologykey.comradiopaedia.org Computational studies on related iodinated contrast media (ICM) help to elucidate the electronic and steric factors that govern the reactivity and intermolecular interactions of these molecules.

The reactivity of this compound is largely dictated by the distribution of electron density across the molecule. The three bulky iodine atoms, covalently bonded to the benzene ring, are the most prominent feature. These atoms significantly influence the electronic environment of the aromatic ring through their electron-withdrawing inductive effects and electron-donating resonance effects. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can map the electrostatic potential surface of the molecule. researchgate.net For a molecule like this compound, these maps would likely show regions of high electron density around the iodine atoms and the carboxyl group, indicating potential sites for intermolecular interactions.

Structure-reactivity studies from a theoretical standpoint often involve the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. For this compound, the HOMO is likely to be located on the electron-rich parts of the molecule, such as the iodine atoms or the oxygen atoms of the carbonyl groups, while the LUMO may be distributed over the aromatic ring system. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

To illustrate the influence of structural components on key chemical descriptors, a hypothetical analysis of this compound's core structure and a related analog is presented below. These values are typically derived from computational software that predicts molecular properties. organic-chemistry.orgchemaxon.com

Table 1: Theoretical Physicochemical Properties of this compound and a Hypothetical Analog

| Property | This compound | Hypothetical Analog (with hydroxylated side chains) |

| Molecular Formula | C₁₄H₁₅I₃N₂O₃ | C₁₄H₁₅I₃N₂O₅ |

| Molecular Weight ( g/mol ) | 703.99 | 735.99 |

| Calculated logP | 2.8 | 1.5 |

| Polar Surface Area (Ų) | 85.3 | 125.7 |

| Number of H-Bond Donors | 2 | 4 |

| Number of H-Bond Acceptors | 5 | 7 |

This table is generated for illustrative purposes based on general principles of computational chemistry and does not represent experimentally verified data.

The table demonstrates how a structural modification, such as the introduction of hydroxyl groups, would be predicted to decrease lipophilicity (lower logP) and increase hydrophilicity (higher polar surface area and more hydrogen bond donors/acceptors). Such theoretical analyses are invaluable in understanding how the specific arrangement of atoms in this compound governs its behavior at a molecular level.

Computational Design of this compound Analogs with Modified Chemical Properties

The principles of computational chemistry are not only used to analyze existing molecules but also to rationally design new ones with desired properties. The computational design of analogs of this compound would aim to optimize its characteristics, for example, by enhancing its X-ray attenuation properties, improving its solubility, or altering its pharmacokinetic profile. This process typically involves a cycle of in silico design, property prediction, and synthesis of the most promising candidates. mdpi.comresearchgate.net

The design process often begins with the existing structure of this compound as a template. Computational chemists can then introduce a wide variety of structural modifications virtually. These modifications could include:

Altering the side chains: Replacing the acetamido groups with other functional groups to fine-tune solubility and biocompatibility.

Modifying the ester group: Changing the propyl ester to other alkyl or functionalized groups to influence lipophilicity and metabolic stability.

Introducing additional functional groups: Adding substituents to the benzene ring to modulate electronic properties and intermolecular interactions.

For each designed analog, a suite of computational tools can be used to predict its chemical properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are particularly useful in this context. radiologykey.com These models establish a mathematical relationship between the chemical structure and a specific property. For instance, a QSPR model could predict the solubility or viscosity of a newly designed analog based on its molecular descriptors.

Molecular dynamics (MD) simulations can provide deeper insights into the behavior of designed analogs in a biological environment. acs.org By simulating the interactions of a this compound analog with water molecules or with a model biological membrane, researchers can assess its dynamic behavior, conformational flexibility, and potential to cross biological barriers. acs.org These simulations can help to identify analogs with improved bioavailability or reduced tendency to bind non-specifically to proteins.

The following table illustrates how computational design could be used to explore chemical space around this compound by predicting the impact of specific modifications on key properties.

Table 2: Predicted Properties of Computationally Designed this compound Analogs

| Analog | Modification from this compound | Predicted logD (pH 7.4) | Predicted Aqueous Solubility (mg/L) | Predicted Rotatable Bonds |

| Analog 1 | Propyl ester replaced with 2-hydroxyethyl ester | 1.9 | 350 | 7 |

| Analog 2 | One acetamido group replaced with a lactam ring | 2.5 | 200 | 5 |

| Analog 3 | Addition of a fluorine atom to the propyl chain | 3.1 | 150 | 6 |

| Analog 4 | Both acetamido groups replaced with methoxyacetamido groups | 2.2 | 450 | 10 |

This table is for illustrative purposes. The predicted values are hypothetical and intended to demonstrate the process of computational analog design.

Through such systematic in silico screening, a large number of potential analogs can be evaluated rapidly and cost-effectively. The most promising candidates, those with a predicted optimal balance of properties, can then be prioritized for chemical synthesis and subsequent experimental testing. This computational-driven approach accelerates the discovery and development of new chemical entities with enhanced performance characteristics.

Chemical Reactivity and Derivatization of Propyl Docetrizoate

Investigation of Propyl Docetrizoate (B12730225) Chemical Degradation Pathways

The degradation of Propyl docetrizoate can be initiated through several mechanisms, including hydrolysis, photolysis, and oxidation-reduction reactions. These processes can lead to the cleavage of its ester and amide bonds and alterations to the iodinated aromatic ring.

The structure of this compound contains both a propyl ester and two N-acetyl groups (amide functionalities), which are susceptible to hydrolysis under acidic or basic conditions.

Ester Hydrolysis: The propyl ester linkage can be cleaved through acid-catalyzed or base-catalyzed hydrolysis. chemguide.co.uk

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates propanol (B110389) to yield 3-diacetylamino-2,4,6-triiodobenzoic acid. This reaction is typically reversible. masterorganicchemistry.comlibretexts.org

Base-catalyzed hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester. This irreversible reaction forms a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt (docetrizoate salt) and propanol. masterorganicchemistry.comchemistrysteps.com

Amide Hydrolysis: The N,N-diacetylamino group is generally more resistant to hydrolysis than the ester group. masterorganicchemistry.com Vigorous conditions, such as prolonged heating with strong acids or bases, are typically required for cleavage. chemguide.co.ukmasterorganicchemistry.com

Acid-catalyzed amide hydrolysis: Protonation of the carbonyl oxygen is followed by a nucleophilic attack by water. This leads to the cleavage of the C-N bond, ultimately forming acetic acid and the corresponding amine derivative. Studies on the related compound diatrizoate have shown that acidic degradation can lead to the formation of 3,5-diamino-2,4,6-triiodobenzoic acid through the hydrolysis of the acetyl groups. nih.gov

Base-catalyzed amide hydrolysis: This process involves the direct attack of a hydroxide ion on the amide carbonyl carbon. It is generally a slower process than ester hydrolysis and requires more forcing conditions. masterorganicchemistry.comchemistrysteps.com

The relative rates of hydrolysis for the ester and amide groups in molecules similar to this compound indicate that ester cleavage is the more facile process under both acidic and basic conditions.

Table 1: General Conditions for Hydrolysis of Functional Groups in this compound Analogs

| Functional Group | Hydrolysis Condition | Typical Reagents | Products | Relative Rate |

|---|---|---|---|---|

| Propyl Ester | Acidic | Dilute HCl or H₂SO₄, Heat | 3-Diacetylamino-2,4,6-triiodobenzoic acid + Propanol | Faster |

| Propyl Ester | Basic | NaOH or KOH solution, Heat | Docetrizoate salt + Propanol | Fastest |

| N,N-Diacetylamino (Amide) | Acidic | Concentrated HCl or H₂SO₄, Prolonged Heat | Corresponding amine + Acetic acid | Slower |

| N,N-Diacetylamino (Amide) | Basic | Concentrated NaOH or KOH, Prolonged Heat | Corresponding amine salt + Acetate salt | Slowest |

Tri-iodinated benzene (B151609) derivatives, including compounds structurally similar to this compound, are known to be susceptible to photochemical degradation. scirp.orgscirp.org The primary photochemical reaction is the cleavage of the carbon-iodine (C-I) bond upon absorption of UV radiation. scirp.orgscirp.org

The photodegradation process is initiated by the absorption of a photon, which excites the molecule to a higher energy state. This can lead to homolytic cleavage of the C-I bond, generating an aryl radical and an iodine atom. The quantum yield, which is the number of degraded molecules per photon absorbed, is a measure of the efficiency of this process. wikipedia.org For related iodinated contrast media, quantum yields for phototransformation have been determined, indicating their susceptibility to photolysis. diva-portal.org

Subsequent reactions of the generated radicals can lead to a variety of degradation products. The aryl radical can abstract a hydrogen atom from the solvent to form a deiodinated product. In aqueous environments, reactions with oxygen can lead to the formation of hydroxylated and other oxidized species. Studies on diatrizoate have shown that UV irradiation can lead to a deiodination pathway. scirp.orgscirp.org

Table 2: Photodegradation Characteristics of Structurally Related Iodinated Contrast Media

| Compound | Irradiation Source | Primary Photochemical Reaction | Major Degradation Products | Reported Quantum Yield (Φ) |

|---|---|---|---|---|

| Diatrizoate | UV Light | Deiodination (C-I bond cleavage) | Deiodinated diatrizoate derivatives | Values vary with conditions |

| Iopamidol | UV Light | Deiodination and side-chain modification | Deiodinated and oxidized products | Reported values available in literature |

| Iomeprol | UV Light | Deiodination and side-chain oxidation | Aldehydes, carbonyl compounds | Not specified |

The iodinated benzene ring of this compound can undergo both oxidation and reduction reactions, primarily involving the iodine substituents.

Oxidation: Strong oxidizing agents, such as ozone, can react with iodinated contrast media. nih.govresearchgate.netresearchgate.net The reaction of ozone with iodide ions, which may be formed through other degradation processes, is known to be rapid. acs.orgrsc.org Ozonation of iomeprol, a related compound, has been shown to result in the formation of various oxidation by-products, including aldehydes and other carbonyl-containing compounds, without complete mineralization of the molecule. nih.govresearchgate.net The ionic nature of diatrizoic acid, the parent acid of this compound, has been observed to exhibit lower reactivity towards ozonation compared to non-ionic contrast media. nih.govresearchgate.net

Reduction: The carbon-iodine bonds in this compound can be cleaved via reductive deiodination. Electrochemical reduction has been demonstrated as an effective method for the deiodination of diatrizoate, converting it to 3,5-diacetamidobenzoic acid. researchgate.netacs.orgox.ac.uk The reduction potentials of benzoic acid derivatives have been studied, providing insight into the electrochemical behavior of these types of molecules. researchgate.netacs.orgox.ac.uk This process can be a preliminary step to enhance the biodegradability of these persistent compounds.

Table 3: Redox Reactions of Related Iodinated Contrast Media

| Reaction Type | Reagent/Method | Target Compound | Primary Transformation | Key Products |

|---|---|---|---|---|

| Oxidation | Ozone (O₃) | Iomeprol | Oxidation of side chains | Aldehydes, Carbonyl compounds |

| Oxidation | Nonthermal plasma | Diatrizoate | Deiodination and ring transformation | Deiodinated species |

| Reduction | Electrochemical reduction | Diatrizoate | Reductive deiodination | 3,5-diacetamidobenzoic acid |

Functional Group Transformations of this compound

The functional groups of this compound, specifically the carboxylic acid (as a propyl ester) and the propyl ester group itself, offer sites for chemical modification to produce various derivatives.

While this compound exists as a propyl ester, the parent carboxylic acid, 3-diacetylamino-2,4,6-triiodobenzoic acid, is the key precursor for various modifications. The carboxylic acid can be converted into a range of other functional groups.

Esterification: The carboxylic acid can be esterified with different alcohols under acidic conditions (e.g., Fischer esterification) to yield a variety of esters. iajpr.comresearchgate.net This allows for the modulation of properties such as solubility and lipophilicity.

Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride) and then reacted with primary or secondary amines to form amides. nih.gov This is a common strategy in the synthesis of more complex iodinated contrast agents.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The propyl ester group of this compound can undergo transformations without affecting the core structure of the molecule.

Transesterification: The propyl group can be exchanged with other alkyl groups by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This is a common method for converting one ester into another.

Hydrolysis to the Carboxylic Acid: As previously discussed, the propyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then serve as a starting point for further derivatization. google.com

Table 4: Potential Functional Group Transformations of this compound and its Parent Acid

| Starting Moiety | Reaction | Reagents | Product Functional Group |

|---|---|---|---|

| Carboxylic Acid (from hydrolysis) | Esterification | Alcohol (R'OH), Acid catalyst | Ester (COOR') |

| Carboxylic Acid (from hydrolysis) | Amide Formation | 1. SOCl₂ or other activating agent 2. Amine (R'₂NH) | Amide (CONR'₂) |

| Carboxylic Acid (from hydrolysis) | Reduction | LiAlH₄, then H₃O⁺ | Primary Alcohol (CH₂OH) |

| Propyl Ester | Transesterification | Alcohol (R'OH), Acid or Base catalyst | New Ester (COOR') |

| Propyl Ester | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid (COOH) |

Synthesis of Novel this compound Analogs and Derivatives for Chemical Research

The development of novel analogs and derivatives of this compound is a key area of interest for creating specialized chemical tools. These derivatives can be designed as probes to study biological systems, as new materials with specific properties, or as standards for analytical chemistry.

Design Principles for Chemically Modified this compound Derivatives

The design of new this compound derivatives for chemical research is guided by the intended application. Key principles involve the strategic introduction of specific functionalities while maintaining or controllably modifying the core physicochemical properties of the parent molecule.

Introduction of Reporter Groups: For use as molecular probes, derivatives can be designed to include reporter groups. These may include fluorophores for imaging applications, biotin (B1667282) tags for affinity purification, or spin labels for electron paramagnetic resonance (EPR) studies. The reporter is typically attached via a flexible linker to minimize interference with the core structure's function.

Incorporation of Reactive Moieties: To create covalent probes for identifying binding partners, chemically reactive groups can be incorporated. Photoaffinity labels, such as azides or diazirines, can be introduced to allow for light-induced cross-linking to nearby molecules. Electrophilic "warheads" like acrylamides or epoxides can also be added to form covalent bonds with nucleophilic residues in biological targets.

Modulation of Physicochemical Properties: Derivatives can be designed to systematically alter properties like lipophilicity, water solubility, and steric bulk. For example, replacing the propyl ester with longer alkyl chains or polyethylene (B3416737) glycol (PEG) chains can modulate solubility and pharmacokinetic behavior.

Creation of "Handles" for Further Functionalization: A key design principle is the introduction of a versatile chemical handle, such as an alkyne or azide (B81097) group, onto the this compound scaffold. This allows for the use of highly efficient and specific "click chemistry," like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to easily attach a wide variety of other molecules.

Synthetic Routes to this compound Chemical Probes

Synthetic strategies for creating this compound-based chemical probes would leverage the reactivity of its existing functional groups or the C-I bonds.

Modification of the Ester Group: The propyl ester is a prime site for modification.

Transesterification: The propyl group can be exchanged with other alcohols under acidic or basic conditions. Using an alcohol that contains a terminal alkyne, for example, would install a click chemistry handle.

Hydrolysis and Re-esterification/Amidation: The ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines or alcohols using standard peptide coupling reagents (e.g., HATU, EDC) to form amides or new esters, respectively. This route is highly versatile for attaching linkers and reporter groups.

Modification via Cross-Coupling Reactions: The C-I bonds are ideal targets for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: Reacting one of the C-I bonds with a terminal alkyne (e.g., trimethylsilylacetylene (B32187) followed by desilylation) can introduce an alkyne handle directly onto the aromatic ring. The regioselectivity of this reaction could be influenced by the electronic and steric environment of the three different iodine atoms.

Suzuki Coupling: Coupling with a boronic acid or ester allows for the introduction of new aryl, heteroaryl, or alkyl groups, fundamentally altering the structure and properties of the scaffold.

A hypothetical route to a fluorescently labeled probe could involve the initial hydrolysis of the ester, followed by amide coupling with an amino-functionalized linker, and finally, attachment of a fluorophore to the end of the linker.

Structure-Chemical Activity Relationships of Derivatives

The relationship between the structure of a this compound derivative and its chemical activity (e.g., reactivity, binding affinity, fluorescence) is critical for probe development. Systematic modification allows for the fine-tuning of these properties.

Replacing one of the iodine atoms with a different substituent would have a profound impact. For instance, replacing an iodine with a phenyl group via a Suzuki reaction would increase the molecule's size and lipophilicity while potentially introducing new electronic interactions like pi-stacking. Replacing it with a smaller, more electron-withdrawing group like a cyano (-CN) group would alter the electronic profile of the ring without adding significant bulk.

Modifications to the side chains are also crucial. Lengthening the ester alkyl chain would increase lipophilicity, while converting the ester to an amide could introduce a hydrogen bond donor and change the group's conformational flexibility. The table below illustrates potential relationships between structural modifications and resulting chemical properties for hypothetical derivatives.

| Modification | Hypothetical Derivative Structure | Expected Change in Chemical Property | Potential Research Application |

| Ester Hydrolysis | 3-(Diacetylamino)-2,4,6-triiodobenzoic acid | Increased water solubility, provides carboxylic acid handle for coupling. | Intermediate for further synthesis. |

| Iodine Substitution (Suzuki Coupling) | Propyl 3-(diacetylamino)-2,4-diiodo-6-phenylbenzoate | Increased lipophilicity and steric bulk; introduces aromatic system. | Probe for studying interactions involving aryl groups. |

| Side Chain Elongation (Transesterification) | Decyl 3-(diacetylamino)-2,4,6-triiodobenzoate | Significantly increased lipophilicity. | Tool for studying transport across lipid membranes. |

| Introduction of a Click Handle (Amide Coupling) | Propyl 3-(diacetylamino)-2,4,6-triiodo-N-(prop-2-yn-1-yl)benzamide | Introduces a terminal alkyne for click chemistry functionalization. | Versatile platform for attaching various reporter or affinity tags. |

These relationships demonstrate that the this compound scaffold can be systematically modified to produce a range of derivatives with tailored chemical activities, making it a potentially valuable, though underexplored, platform for the development of novel chemical research tools.

Non Clinical Research Applications of Propyl Docetrizoate in Chemistry

Propyl Docetrizoate (B12730225) as a Standard in Analytical Chemistry Method Development (Non-Biological Matrix)

No literature was found that describes the use of propyl docetrizoate as a reference or working standard for the development of analytical methods in non-biological matrices. While general principles for the preparation and characterization of reference standards are well-established, there is no indication that this compound is utilized for this purpose outside of a clinical or pharmaceutical context. creative-biolabs.comsigmaaldrich.comusp.orgavantorsciences.com

Use of this compound as a Model Compound for Iodinated Aromatic Systems

Applications of this compound in Material Science

The field of material science involves the design and discovery of new materials, including polymers with specific properties. Current time information in Bangalore, IN.pmsedivision.orgcoppin.eduexponent.comgnu.ac.krmanchester.ac.uk An extensive search for the application of this compound in this field, such as its incorporation into polymers for non-medical devices, did not yield any results.

Future Directions and Emerging Research Avenues for Propyl Docetrizoate Chemical Research

Development of Highly Efficient and Sustainable Propyl Docetrizoate (B12730225) Synthetic Routes

The classical synthesis of Propyl docetrizoate and its parent acid, docetrizoic acid, involves multiple steps that often rely on stoichiometric reagents and traditional organic solvents, presenting opportunities for significant improvement through the principles of green chemistry. Future research is poised to develop more efficient, economical, and environmentally benign synthetic pathways.

Key research targets include:

Catalytic Iodination: The introduction of three iodine atoms onto the aromatic ring is a critical step, traditionally accomplished using reagents like iodine monochloride (ICl). Future synthetic strategies will likely focus on catalytic systems. For example, using a catalytic amount of an oxidizing agent like hydrogen peroxide (H₂O₂) with a halide source such as potassium iodide (KI) offers a greener alternative, producing water as the primary byproduct. Electrocatalytic iodination, where an electric current drives the reaction, represents another promising avenue for minimizing chemical waste.

Flow Chemistry: The multi-step nature of the synthesis is well-suited for conversion from batch processing to continuous flow chemistry. A flow reactor setup would allow for precise control over reaction parameters (temperature, pressure, residence time) for each step, including nitration, reduction, iodination, and acylation. This can lead to higher yields, improved purity, reduced reaction times, and enhanced safety by minimizing the accumulation of hazardous intermediates.

Biocatalytic Approaches: The final esterification step, the reaction of docetrizoic acid with propanol (B110389), is an ideal candidate for biocatalysis. The use of enzymes, such as immobilized lipases, can catalyze this reaction with high selectivity under mild conditions (neutral pH, room temperature) in greener solvents or even solvent-free systems. This approach avoids the need for strong acid catalysts and high temperatures, simplifying purification and reducing the environmental impact.

The table below compares a traditional synthetic parameter with a potential sustainable alternative for the synthesis of the this compound core structure.

| Synthetic Step | Traditional Method | Proposed Sustainable Alternative | Key Advantage of Alternative |

|---|---|---|---|

| Iodination | Stoichiometric Iodine Monochloride (ICl) | Catalytic H₂O₂/KI System | Higher atom economy; water as byproduct |

| Esterification | Acid-catalyzed thermal condensation | Enzymatic (Lipase) catalysis | High selectivity; mild reaction conditions |

| Process Type | Batch processing | Continuous flow synthesis | Enhanced safety, control, and scalability |

Advanced Theoretical Modeling for Predictive Chemical Behavior of this compound

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at an atomic level, guiding experimental work and accelerating discovery. Future research will increasingly rely on advanced theoretical modeling to elucidate its properties without the need for laborious synthesis and characterization of every new derivative.

Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure of this compound. Researchers can compute the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict its chemical reactivity and electron-accepting/donating capabilities. Furthermore, DFT can accurately simulate spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, to aid in the structural confirmation of newly synthesized analogues.

Molecular Dynamics (MD) Simulations: The conformational flexibility of this compound, particularly the rotation around the C-N amide bonds and the propyl chain, can be explored using MD simulations. These simulations can model the molecule's dynamic behavior in various solvent environments (e.g., water, dimethyl sulfoxide), revealing key information about its solvation shell, solubility, and tendencies for self-aggregation through intermolecular forces like hydrogen bonding.

Quantitative Structure-Property Relationship (QSPR): By generating a library of virtual this compound derivatives with varied substituents, QSPR models can be developed. These statistical models correlate calculated molecular descriptors (e.g., molecular weight, polar surface area, electronic parameters) with experimentally relevant properties (e.g., solubility, partition coefficient). Such models would enable rapid virtual screening to identify derivative candidates with desired chemical or physical properties before committing to their synthesis.

The following table summarizes the application of different computational methods to the study of this compound.

| Computational Method | Predicted Property/Behavior | Research Application |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), spectroscopic data (NMR, IR), reaction energies | Guiding synthetic modifications, confirming structure, understanding reactivity |

| Molecular Dynamics (MD) | Conformational dynamics, solvation properties, self-assembly tendencies | Predicting solubility, understanding intermolecular interactions |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of structure with physical properties (e.g., logP, solubility) | Virtual screening of new derivatives for targeted chemical characteristics |

Exploration of Novel Chemical Applications for this compound

The unique chemical architecture of this compound makes it an intriguing platform for development in fields beyond its original purpose. Future research will focus on exploiting its tri-iodinated core and functional groups as a versatile chemical building block.

Materials for Optoelectronics: The presence of three heavy iodine atoms on the benzene (B151609) ring introduces a significant "heavy-atom effect." This effect can enhance the rate of intersystem crossing, a process where a molecule transitions from an excited singlet state to a triplet state. This property could be harnessed by incorporating the this compound scaffold into organic molecules designed for use as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs).

Scaffold for Complex Molecule Synthesis: The carbon-iodine (C-I) bonds on the aromatic ring are excellent functional handles for modern cross-coupling reactions. Synthetic chemists can utilize palladium- or copper-catalyzed reactions like Suzuki, Sonogashira, and Stille couplings to replace the iodine atoms with a wide variety of other functional groups (e.g., aryl, alkynyl, or vinyl groups). This allows this compound to serve as a core building block for constructing complex, three-dimensional molecular architectures with tailored electronic or steric properties.

Precursor for Coordination Polymers and MOFs: The carboxylate group and the amide oxygen atoms are potential ligand sites for coordinating with metal ions. Research could explore the reaction of docetrizoic acid (the de-esterified parent) with various metal centers (e.g., lanthanides, transition metals) to create novel coordination polymers or Metal-Organic Frameworks (MOFs). The resulting materials would possess an exceptionally high density and electron density due to the iodine content, potentially giving rise to unique catalytic, adsorptive, or luminescent properties.

The table below outlines potential novel applications based on the key structural features of this compound.

| Potential Application Area | Key Structural Feature | Underlying Chemical Principle |

|---|---|---|

| Phosphorescent Materials | Three iodine atoms | Heavy-atom effect enhances intersystem crossing |

| Synthetic Chemistry Scaffold | Reactive C-I bonds | Susceptibility to palladium-catalyzed cross-coupling reactions |

| Metal-Organic Frameworks (MOFs) | Carboxylate and amide groups | Ability to act as ligands for metal ion coordination |

Interdisciplinary Chemical Research Leveraging this compound as a Core Structure

The future of this compound research lies at the intersection of different scientific disciplines, where its distinct chemical properties can be applied to solve complex challenges in materials science, supramolecular chemistry, and analytical chemistry.

Materials Science - Inherently Radiopaque Polymers: A significant research direction involves the covalent incorporation of the docetrizoate structure into polymer backbones. By synthesizing monomers based on docetrizoic acid and copolymerizing them with standard monomers like acrylates or urethanes, it is possible to create new polymers (e.g., polyacrylates, polyurethanes) that are inherently radiopaque. These materials could find use in non-destructive testing of engineered components, where the high electron density of the iodine atoms would allow for X-ray visualization of the material's internal structure, including stress points or microfractures.

Supramolecular Chemistry - Self-Assembling Systems: The two amide functionalities in this compound contain both hydrogen bond donors (N-H) and acceptors (C=O), making the molecule capable of forming robust, directional hydrogen-bonding networks. Future research could investigate the self-assembly of this compound and its derivatives in various solvents to form ordered supramolecular structures such as gels, fibers, or liquid crystals. Understanding and controlling these assembly processes could lead to new "smart" materials whose properties respond to external stimuli.

Radiochemistry - Isotopic Labeling Studies: The stable iodine isotope (¹²⁷I) in this compound can be substituted with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I). A fundamental research avenue in radiochemistry would be to develop efficient and stable methods for this isotopic exchange. Subsequent studies would focus on the chemical stability of the resulting radiolabeled compound, investigating the kinetics of potential in-situ deiodination under a range of chemical environments. This research provides fundamental knowledge on the behavior of radiolabeled aryl iodides.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for propyl docetrizoate, and how can researchers optimize reaction conditions for laboratory-scale production?

- Methodological Answer : To develop or refine synthesis protocols, begin by reviewing existing literature on analogous iodinated contrast agents (e.g., derivatives of triiodobenzoic acid). Key variables to optimize include solvent selection (e.g., propyl alcohol as a precursor), reaction temperature (40–60°C), and catalyst ratios. Use factorial experimental design to test interactions between variables . Document all steps rigorously, including purification methods (e.g., recrystallization or chromatography), and validate reproducibility across three independent trials. Reference analytical standards (e.g., USP monographs) for quality control .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound in experimental settings?

- Methodological Answer : Combine multiple orthogonal methods:

- HPLC-UV for quantifying impurities (detection at 240 nm, C18 column, acetonitrile/water mobile phase).

- FT-IR spectroscopy to confirm ester functional groups (C=O stretch at ~1740 cm⁻¹, C-O at 1250 cm⁻¹).

- NMR (¹H and ¹³C) to verify propyl chain substitution patterns and aromatic ring iodination.

Calibrate instruments with certified reference materials and report detection limits for trace impurities .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stability of this compound under varying environmental conditions (e.g., pH, temperature)?

- Methodological Answer :

- Experimental Design : Use a matrix of accelerated stability conditions:

| Condition | Parameters |

|---|---|

| pH range | 2.0, 5.0, 7.4 (physiological), 9.0 |

| Temperature | 25°C (ambient), 40°C (stress), 60°C (extreme) |

| Light exposure | Dark vs. UV-A/UV-B (ISO 10977 standards) |

- Analysis : Monitor degradation via HPLC every 24 hours for 30 days. Calculate degradation kinetics (zero/first-order models) and identify byproducts via LC-MS .

- Data Interpretation : Use ANOVA to assess significance of environmental factors and report confidence intervals for degradation rates .

Q. What methodological approaches are recommended for resolving contradictions in pharmacokinetic data related to this compound across different studies?

- Methodological Answer :

- Systematic Review : Compile data from preclinical/clinical studies, noting variables such as dosing regimens, animal models (e.g., murine vs. primate), and bioanalytical methods (e.g., plasma vs. tissue sampling).

- Meta-Analysis : Apply random-effects models to account for heterogeneity. Stratify results by study quality (e.g., adherence to OECD GLP guidelines) and control for confounding factors like renal clearance rates .

- Experimental Reconciliation : Replicate conflicting studies under standardized conditions, ensuring transparency in protocol deviations (e.g., batch-to-batch variability in API synthesis) .

Q. How can researchers validate the selectivity of this compound in targeted imaging applications while minimizing off-target interactions?

- Methodological Answer :

- In Silico Modeling : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to non-target receptors (e.g., serum albumin).

- In Vitro Assays : Conduct competitive binding studies with radiolabeled analogs (¹²⁵I) in cell lines overexpressing target/non-target proteins.

- In Vivo Validation : Compare biodistribution profiles in knockout vs. wild-type animal models using SPECT/CT imaging. Quantify non-specific uptake in organs like the liver and spleen .

Data Contradiction and Reproducibility

Q. What strategies mitigate risks of bias when interpreting conflicting toxicity profiles of this compound in longitudinal studies?

- Methodological Answer :

- Blinded Analysis : Separate teams for data collection (e.g., histopathology scoring) and statistical interpretation.

- Dose-Response Curves : Test at least five concentrations spanning NOAEL (No Observed Adverse Effect Level) to LD₅₀. Use Hill slope models to differentiate adaptive vs. toxic responses .

- Independent Validation : Share raw datasets and analytical code via repositories like Zenodo for peer verification .

Methodological Best Practices

- Data Management : Organize raw spectra, chromatograms, and animal trial records in FAIR-compliant repositories (e.g., Figshare) with persistent identifiers .

- Ethical Reporting : Disclose all modifications to published protocols (e.g., alternative solvents) in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products